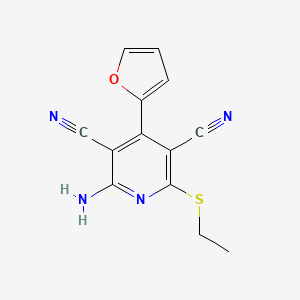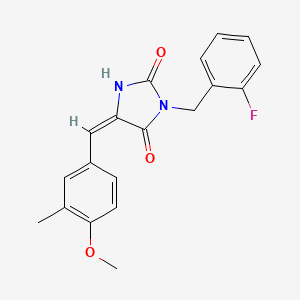![molecular formula C15H19N5O3S2 B5666618 5-(methylsulfonyl)-1'-(1,3-thiazol-4-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5666618.png)
5-(methylsulfonyl)-1'-(1,3-thiazol-4-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound is synthesized through processes that involve strategic cyclization and functionalization reactions. While specific synthesis routes for this exact compound are scarce, related studies offer insights. For instance, the synthesis of tropane-3-spiro-4'(5')-imidazolines involved NMR spectroscopy and X-ray diffraction to confirm structures, demonstrating the importance of precise conformation and structural integrity in the synthesis of complex molecules (Whelan et al., 1995). Another relevant synthesis involves three-component condensation for creating spiro compounds, highlighting the methodological diversity in synthesizing spiro-imidazoline derivatives (Shestopalov et al., 2002).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex spiro frameworks, which significantly affect their chemical behavior and potential interactions. Studies on related molecules emphasize the conformational preferences and structural determinants critical for their biological activities. For instance, analysis of tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed their molecular conformations and hydrogen bonding, providing insights into how these structural features contribute to their chemical and biological functionalities (Sagar et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving such compounds often entail nucleophilic substitutions and cycloadditions, influenced by their functional groups and structural frameworks. The reactivity and chemical properties are determined by the presence of sulfonyl and thiazolylcarbonyl groups, which can undergo various chemical transformations. For example, reactions of methylsulfonyl-substituted imidazopyridazines with nucleophiles demonstrated the versatility of these groups in facilitating ring transformations and substitutions (Oishi et al., 1989).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior in different environments. These properties are influenced by the compound's molecular structure, particularly the spatial arrangement of its atoms and functional groups. Research on similar molecules provides insights into how these properties are analyzed and their significance in scientific studies. For example, the crystal and molecular structure studies of related compounds elucidate their solid-state conformation and potential intermolecular interactions (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are fundamental aspects of this compound's scientific profile. These properties are pivotal in determining the compound's potential for further chemical modifications and its interaction with biological systems. Studies on structurally related compounds highlight the significance of understanding these chemical properties for the development of compounds with desired functionalities and biological activities. For instance, the synthesis and evaluation of derivatives for neuropathic pain treatment shed light on the chemical and pharmacological properties relevant to such complex molecules (Devegowda et al., 2013).
特性
IUPAC Name |
(5-methylsulfonylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c1-25(22,23)20-5-2-11-13(17-9-16-11)15(20)3-6-19(7-4-15)14(21)12-8-24-10-18-12/h8-10H,2-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPZYNDEYRJXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C13CCN(CC3)C(=O)C4=CSC=N4)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-hydroxy-4-methylbenzoyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666536.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5666551.png)
![N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5666554.png)

![4,6-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]-2-pyrimidinamine](/img/structure/B5666556.png)
![2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5666559.png)
![6-ethyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B5666560.png)

![1-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5666572.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5666577.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1,4-oxazepan-4-ylsulfonyl)benzamide](/img/structure/B5666585.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5666609.png)
![1-[(3-chlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5666620.png)